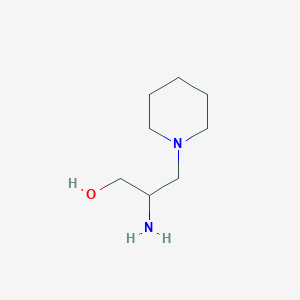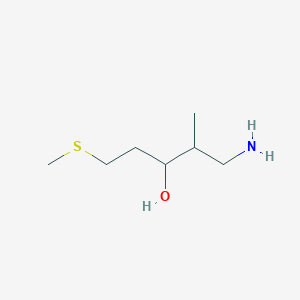![molecular formula C16H25N B13192411 Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)
Benzyl[2-(4-methylcyclohexyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl[2-(4-methylcyclohexyl)ethyl]amine is an organic compound with the molecular formula C16H25N It is a derivative of benzylamine, where the benzyl group is attached to a 2-(4-methylcyclohexyl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(4-methylcyclohexyl)ethyl]amine typically involves the reaction of benzylamine with 2-(4-methylcyclohexyl)ethyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl[2-(4-methylcyclohexyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, while the amine group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Amine oxides, nitriles.
Reduction: Primary amines, hydrocarbons.
Substitution: Halogenated benzyl derivatives, alkylated amines.
Applications De Recherche Scientifique
Benzyl[2-(4-methylcyclohexyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl[2-(4-methylcyclohexyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: A simpler analog with a benzyl group attached to an amine.
Cyclohexylamine: Contains a cyclohexyl group attached to an amine.
Methylcyclohexylamine: Similar structure but with a methyl group on the cyclohexyl ring.
Uniqueness
Benzyl[2-(4-methylcyclohexyl)ethyl]amine is unique due to the presence of both a benzyl group and a 2-(4-methylcyclohexyl)ethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C16H25N |
|---|---|
Poids moléculaire |
231.38 g/mol |
Nom IUPAC |
N-benzyl-2-(4-methylcyclohexyl)ethanamine |
InChI |
InChI=1S/C16H25N/c1-14-7-9-15(10-8-14)11-12-17-13-16-5-3-2-4-6-16/h2-6,14-15,17H,7-13H2,1H3 |
Clé InChI |
PDRJJENQJZJHJD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CCNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)




![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)




![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)

![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
